4-Fluoro-N-(tetrahydro-2h-pyran-4-yl)benzamide
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Overview
Description
4-Fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide is a chemical compound with the molecular formula C12H14FNO2 and a molecular weight of 223.24 g/mol This compound features a benzamide core substituted with a fluoro group and a tetrahydro-2H-pyran-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with tetrahydro-2H-pyran-4-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. The tetrahydro-2H-pyran-4-yl moiety contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
- 4-Fluoro-N-(tetrahydro-2H-pyran-4-yl)methylbenzamide
- 2-Chloro-4-fluoro-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide
- 4-Fluoro-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinylbenzamide
Uniqueness: 4-Fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide stands out due to its specific substitution pattern, which imparts unique physicochemical properties. The presence of the fluoro group enhances its reactivity and binding affinity, while the tetrahydro-2H-pyran-4-yl moiety provides additional stability and solubility compared to similar compounds .
Properties
Molecular Formula |
C12H14FNO2 |
---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
4-fluoro-N-(oxan-4-yl)benzamide |
InChI |
InChI=1S/C12H14FNO2/c13-10-3-1-9(2-4-10)12(15)14-11-5-7-16-8-6-11/h1-4,11H,5-8H2,(H,14,15) |
InChI Key |
CWEDFHCGAXYXOT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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